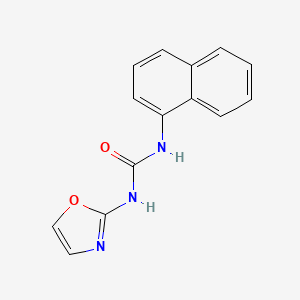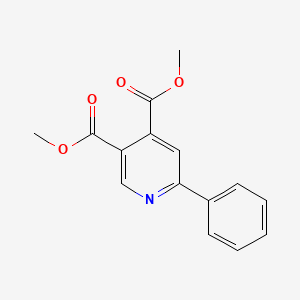
N,S-Diacetylcysteinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,S-Diacetylcysteinamide is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is known for its enhanced bioavailability and ability to cross cellular membranes more efficiently than its parent compound, N-acetylcysteine. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of neuroprotection and antioxidation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,S-Diacetylcysteinamide typically involves the acetylation of cysteine. One common method starts with N-acetyl-L-cysteine, which is then reacted with acetic anhydride under controlled conditions to yield this compound . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like pyridine to neutralize the by-products.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: N,S-Diacetylcysteinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides, which are important in maintaining the redox balance within cells.
Reduction: The compound can be reduced back to its thiol form, which is crucial for its antioxidant properties.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted cysteine derivatives.
Wissenschaftliche Forschungsanwendungen
N,S-Diacetylcysteinamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Acts as a potent antioxidant, protecting cells from oxidative stress.
Medicine: Investigated for its neuroprotective effects in conditions like Alzheimer’s disease.
Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals due to its enhanced stability and bioavailability.
Wirkmechanismus
N,S-Diacetylcysteinamide exerts its effects primarily through its antioxidant properties. It increases the availability of glutathione, a critical antioxidant in the body, by providing cysteine, a precursor for glutathione synthesis . The compound also directly scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Additionally, it modulates various signaling pathways involved in inflammation and cell survival .
Vergleich Mit ähnlichen Verbindungen
N-acetylcysteine: The parent compound, known for its antioxidant properties but with lower bioavailability.
N-acetylcysteine amide: Similar to N,S-Diacetylcysteinamide but with different acetylation patterns.
Uniqueness: this compound stands out due to its dual acetylation, which enhances its ability to cross cellular membranes and increases its bioavailability compared to N-acetylcysteine. This makes it more effective in delivering cysteine to cells and boosting glutathione levels, thereby providing superior antioxidant protection.
Eigenschaften
CAS-Nummer |
36914-44-0 |
|---|---|
Molekularformel |
C7H12N2O3S |
Molekulargewicht |
204.25 g/mol |
IUPAC-Name |
O-[(2S)-2-acetamido-3-amino-3-oxopropyl] ethanethioate |
InChI |
InChI=1S/C7H12N2O3S/c1-4(10)9-6(7(8)11)3-12-5(2)13/h6H,3H2,1-2H3,(H2,8,11)(H,9,10)/t6-/m0/s1 |
InChI-Schlüssel |
BQICYXXJILPEEV-LURJTMIESA-N |
Isomerische SMILES |
CC(=O)N[C@@H](COC(=S)C)C(=O)N |
Kanonische SMILES |
CC(=O)NC(COC(=S)C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14674031.png)
![1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14674037.png)

![1h-Pyrimido[5,4-c][1,2,5]oxadiazine](/img/structure/B14674050.png)

![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)




![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)


